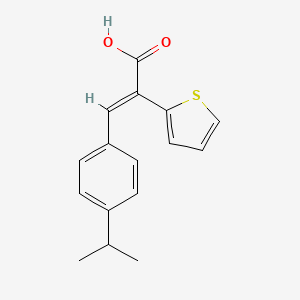
(2Z)-3-(4-isopropylphenyl)-2-thien-2-ylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a phenyl group substituted with a propan-2-yl group, a thiophene ring, and a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yl)benzaldehyde and thiophene-2-carboxylic acid.
Condensation Reaction: The aldehyde and carboxylic acid are subjected to a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired prop-2-enoic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted thiophenes
科学的研究の応用
3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
類似化合物との比較
Similar Compounds
- 3-[4-(methyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- 3-[4-(ethyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- 3-[4-(tert-butyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
Uniqueness
3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C16H16O2S |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
(Z)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18)/b14-10+ |
InChIキー |
DIAZBTMPBZSQON-GXDHUFHOSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
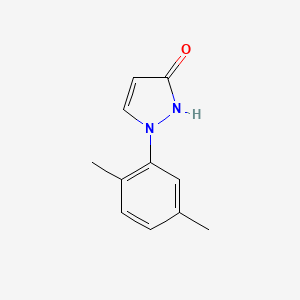
![[2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B13068419.png)
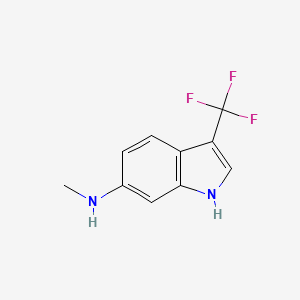
![7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13068425.png)
![3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13068427.png)
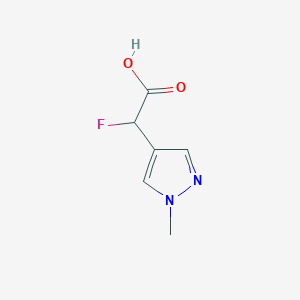
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)
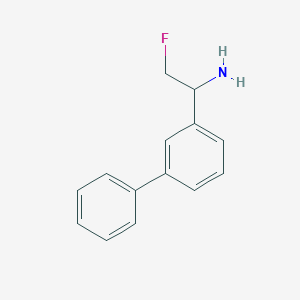
![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
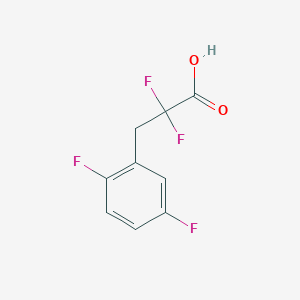

![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

